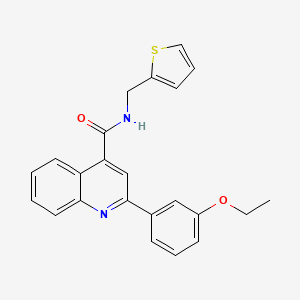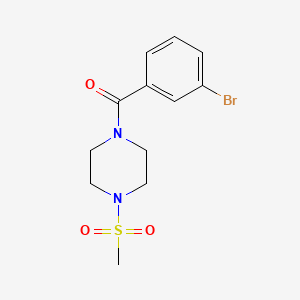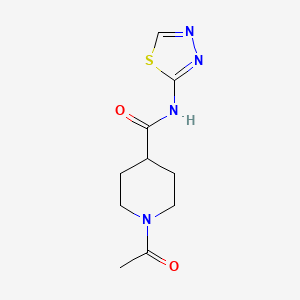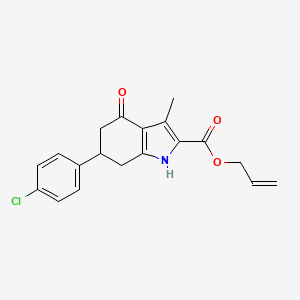
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
描述
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as ETC-159, is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of the Wnt/β-catenin pathway has been implicated in various diseases, including cancer, fibrosis, and bone disorders. ETC-159 has shown promising results in preclinical studies and is being developed as a potential therapeutic agent for these diseases.
作用机制
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein porcupine, which is involved in the secretion of Wnt ligands. By inhibiting the secretion of Wnt ligands, 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide prevents the activation of the Wnt/β-catenin pathway, which leads to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis
- Inhibition of fibroblast activation and extracellular matrix production
- Promotion of bone formation and reduction of bone resorption
实验室实验的优点和局限性
One of the main advantages of 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide for lab experiments is its specificity for the Wnt/β-catenin pathway. This allows researchers to study the effects of inhibiting this pathway in various diseases, without affecting other signaling pathways. Another advantage is its potency, which allows for lower concentrations to be used in experiments.
One limitation of 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is its solubility, which can be a challenge in some experiments. It is also important to note that 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is still in preclinical development, and its efficacy and safety in humans are not yet known.
未来方向
There are several future directions for the development and study of 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, including:
- Clinical trials in humans to evaluate its safety and efficacy in various diseases
- Combination therapy studies to evaluate its potential synergistic effects with other therapies
- Development of more potent and soluble analogs of 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
- Study of its effects on other signaling pathways and cellular processes
- Study of its effects on different cell types and in different disease models.
科学研究应用
2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of various diseases, including cancer, fibrosis, and bone disorders. In cancer, 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has shown potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other therapies. It has been shown to inhibit the growth of several types of cancer cells, including colon, breast, lung, and pancreatic cancer cells.
In fibrosis, 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to inhibit the activation of fibroblasts and the production of extracellular matrix proteins, which are key drivers of fibrosis. It has been shown to reduce fibrosis in several preclinical models, including models of liver fibrosis and pulmonary fibrosis.
In bone disorders, 2-(3-ethoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to promote bone formation and reduce bone resorption. It has been shown to increase bone density and improve bone strength in preclinical models of osteoporosis.
属性
IUPAC Name |
2-(3-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-27-17-8-5-7-16(13-17)22-14-20(19-10-3-4-11-21(19)25-22)23(26)24-15-18-9-6-12-28-18/h3-14H,2,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBBHULVRPRVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[(2-chloro-5-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4841930.png)
![methyl 2-{4-[(2-bromophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4841938.png)
![N-[4-(dimethylamino)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B4841952.png)

![ethyl 2-chloro-5-({[(2-hydroxyethyl)thio]acetyl}amino)benzoate](/img/structure/B4841963.png)
![1,7-dicyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4841969.png)
![4-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4841973.png)
![methyl 4-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4841974.png)

![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841992.png)
![5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4841993.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N-(1-phenylethyl)acrylamide](/img/structure/B4842003.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4842030.png)